molecular formula C10H16N2 B14365240 N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine CAS No. 91202-12-9

N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine

Katalognummer: B14365240
CAS-Nummer: 91202-12-9
Molekulargewicht: 164.25 g/mol
InChI-Schlüssel: DFKDKQCUCQIZTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-7-azabicyclo[410]hepta-2,4-dien-1-amine is a chemical compound that belongs to the class of azabicyclo compounds It is characterized by its unique bicyclic structure, which includes a seven-membered ring fused with a three-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine typically involves the reaction of diethylamine with a suitable precursor that contains the azabicyclo[4.1.0]hepta-2,4-dien-1-amine core. One common method involves the use of diethyl acetylenedicarboxylate as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often include elevated temperatures and the presence of a nitrogen atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine is unique due to its specific diethylamine substitution, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

91202-12-9

Molekularformel

C10H16N2

Molekulargewicht

164.25 g/mol

IUPAC-Name

N,N-diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine

InChI

InChI=1S/C10H16N2/c1-3-12(4-2)10-8-6-5-7-9(10)11-10/h5-9,11H,3-4H2,1-2H3

InChI-Schlüssel

DFKDKQCUCQIZTR-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C12C=CC=CC1N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.